Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride
Overview
Description
Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride is a chemical compound with the molecular formula C24H21ClNP. It is a phosphonium salt where the phosphorus atom is bonded to three phenyl groups and one 2-pyridinylmethyl group. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Mechanism of Action
It’s worth noting that structurally diverse pyridinium salts, which include compounds like “(2-pyridinylmethyl)triphenylphosphonium chloride”, are quite familiar structures in many natural products and bioactive pharmaceuticals . Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics . They have been highlighted for their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, triphenyl(2-pyridinylmethyl)-, chloride typically involves the reaction of triphenylphosphine with 2-pyridylmethyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the phosphonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo redox reactions, particularly involving the phosphorus atom.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions can produce phosphine oxides.
Scientific Research Applications
Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound where the phosphorus atom is bonded to three phenyl groups.
Tetraphenylphosphonium chloride: Another phosphonium salt with four phenyl groups attached to the phosphorus atom.
2-Pyridylmethyl chloride: A precursor used in the synthesis of phosphonium, triphenyl(2-pyridinylmethyl)-, chloride.
Uniqueness
This compound is unique due to the presence of both the triphenylphosphonium and 2-pyridinylmethyl groups. This combination imparts distinct chemical properties, making it useful in specific applications where other phosphonium salts may not be as effective .
Properties
IUPAC Name |
triphenyl(pyridin-2-ylmethyl)phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NP.ClH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;/h1-19H,20H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNXOGIHFLDANL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClNP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453659 | |
Record name | Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38700-15-1 | |
Record name | Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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